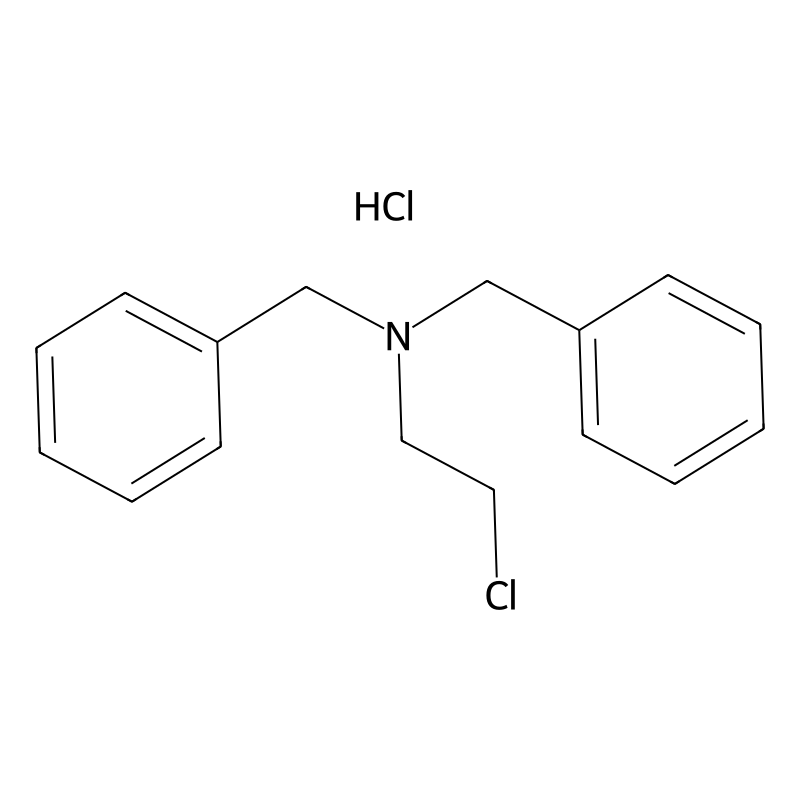

N-(2-Chloroethyl)dibenzylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-Chloroethyl)dibenzylamine hydrochloride, commonly known as dibenamine hydrochloride, is a chemical compound with the molecular formula C₁₆H₁₉Cl₂N and a molecular weight of approximately 296.23 g/mol. This compound appears as a white to almost white crystalline powder and is classified as an adrenergic blocking agent. It is primarily utilized in pharmacological applications due to its unique properties that allow it to interact with adrenergic receptors, thereby influencing various physiological processes .

Dibenamine acts as a competitive antagonist at alpha- and beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in the response to the stress hormones epinephrine and norepinephrine. Dibenamine binds to the receptor site, preventing the natural hormones from binding and exerting their effects. This can lead to a decrease in blood pressure, heart rate, and other responses mediated by the sympathetic nervous system.

Dibenamine is a potentially toxic compound. It can cause a variety of side effects, including hypotension (low blood pressure), dizziness, nausea, and vomiting. Due to the availability of safer and more selective adrenergic blocking agents, dibenamine is no longer used clinically.

Additionally:

- Dibenamine is a suspected mutagen (may cause genetic mutations).

- It should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Adrenergic Blocking Agent:

- Dibenazepine hydrochloride is a well-established antagonist of adrenergic receptors, specifically alpha-adrenergic receptors []. This means it can block the effects of the hormone adrenaline (epinephrine) on these receptors.

- Studies have utilized dibenamine to investigate the role of the adrenergic system in various physiological processes, including blood pressure regulation, smooth muscle contraction, and neurotransmission [].

Pharmacological Research Tool:

- Due to its ability to block adrenergic signaling, dibenamine hydrochloride has been a valuable tool in pharmacological research.

- Scientists have used it to assess the effects of various drugs that target the adrenergic system, such as medications for hypertension and asthma [, ].

Historical Significance:

- Dibenazepine hydrochloride was one of the first clinically used alpha-adrenergic blocking agents.

- While it has largely been replaced by more selective and safer medications, its historical significance in the development of this class of drugs remains important.

Limitations:

- It is important to note that dibenamine is a non-selective adrenergic blocker, meaning it can block both alpha and beta-adrenergic receptors [].

- This non-selectivity can lead to a wider range of side effects compared to newer, more specific medications.

- Additionally, dibenamine can be associated with significant toxicity, limiting its clinical use.

- Alkylation Reactions: The presence of the chloroethyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

- Hydrolysis: In aqueous environments, the compound can undergo hydrolysis, leading to the formation of dibenzylamine and hydrochloric acid.

- Formation of Salts: The hydrochloride form can react with bases to regenerate the free base form of dibenamine, which is an oily liquid at room temperature .

Dibenamine hydrochloride exhibits significant biological activity as a competitive and irreversible adrenergic blocking agent. It primarily blocks alpha-adrenergic receptors, which leads to vasodilation and a decrease in blood pressure. This action makes it useful in managing conditions such as hypertension and certain types of shock. Additionally, it modifies the pharmacological effects of catecholamines like epinephrine, which can be beneficial in specific clinical scenarios .

The synthesis of N-(2-Chloroethyl)dibenzylamine hydrochloride typically involves the following steps:

- Starting Materials: The synthesis begins with dibenzylamine and 2-chloroethyl chloride.

- Reaction Conditions: These two compounds are mixed under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction.

- Isolation: After completion, the product is isolated through crystallization or precipitation methods.

- Purification: The crude product may undergo recrystallization from suitable solvents to achieve higher purity levels .

N-(2-Chloroethyl)dibenzylamine hydrochloride has several applications:

- Pharmaceuticals: It is used as an antihypertensive agent due to its ability to block adrenergic receptors.

- Research: The compound serves as a tool in pharmacological studies to understand adrenergic signaling pathways.

- Chemical Synthesis: It acts as an intermediate in organic synthesis for other pharmaceuticals and chemical compounds .

Interaction studies involving N-(2-Chloroethyl)dibenzylamine hydrochloride focus on its effects on adrenergic receptors and interactions with other drugs. Research has shown that it can alter the effects of catecholamines, leading to significant changes in cardiovascular responses. Additionally, studies have explored its potential interactions with other antihypertensive agents, providing insights into combination therapies for better management of hypertension .

Similar Compounds

Several compounds share structural or functional similarities with N-(2-Chloroethyl)dibenzylamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Dibenamine | Contains dibenzylamine structure | Irreversible alpha-adrenergic blocker |

| Phenoxybenzamine | Similar alkylation potential | Non-selective alpha-adrenergic antagonist |

| Propranolol | Beta-adrenergic blocker | Non-selective beta-receptor antagonist |

| Prazosin | Selective alpha-1 blocker | Primarily used for hypertension |

Dibenamine stands out due to its irreversible binding nature and its specific action on adrenergic receptors, making it particularly effective in certain therapeutic contexts compared to other compounds listed above .

N-(2-Chloroethyl)dibenzylamine hydrochloride, first synthesized in the mid-20th century, emerged during investigations into adrenergic receptor antagonists. Early studies in the 1940s identified its potent alpha-adrenergic blocking properties, which were pivotal in elucidating sympathetic nervous system mechanisms. Key contributions came from Nickerson and Goodman, who characterized its irreversible binding to alpha receptors, enabling foundational research on hypertension and neurotransmitter regulation. The compound’s ability to modify epinephrine’s pharmacological effects positioned it as a critical tool for studying autonomic physiology.

Nomenclature and Alternative Designations

The compound is systematically named N-(2-chloroethyl)dibenzylamine hydrochloride, reflecting its benzyl-substituted amine structure with a chloroethyl group. Its synonyms include:

| Common Names | CAS Registry Number |

|---|---|

| Dibenamine hydrochloride | 55-43-6 |

| Sympatholytin hydrochloride | 55-43-6 |

| N,N-Dibenzyl-2-chloroethanamine HCl | 55-43-6 |

The IUPAC name is hydrogen dibenzyl(2-chloroethyl)amine chloride, and its molecular formula is C₁₆H₁₉Cl₂N.

Classification and Chemical Family

N-(2-Chloroethyl)dibenzylamine hydrochloride belongs to two primary chemical and pharmacological categories:

Chemical Classification

- Structural family: Dibenzylamine derivatives with a chloroethyl substituent.

- Functional groups: Tertiary amine, benzyl groups, and a chlorinated ethyl chain.

Pharmacological Classification

- Adrenergic antagonist: Non-selective alpha-blocker with irreversible receptor binding.

- Research tool: Used to study neurotransmitter metabolism and receptor dynamics.

Comparative Analysis with Analogues

| Property | N-(2-Chloroethyl)dibenzylamine HCl | Phenoxybenzamine |

|---|---|---|

| Receptor specificity | Alpha-1/Alpha-2 | Alpha-1/Alpha-2 |

| Binding mechanism | Irreversible covalent | Irreversible covalent |

| Primary research application | Neurotransmitter metabolism | Pheochromocytoma management |

Significance in Chemical and Biochemical Research

Neurotransmitter Metabolism Studies

The compound’s irreversible alpha-blocking activity has been instrumental in mapping catecholamine pathways. By inhibiting epinephrine and norepinephrine binding, it revealed metabolic shifts in serotonin and histamine systems. For instance, Schayer et al. demonstrated its role in altering radioactive epinephrine turnover, providing insights into adrenergic signaling.

Receptor Binding and Purification

In histamine receptor research, tritiated forms of the compound enabled the isolation of receptor-rich membrane fractions. Uchida and Takagi utilized it to purify H₁-receptors from smooth muscle tissues, advancing receptor pharmacology methodologies.

Cardiovascular Physiology

Studies on hypertensive models showed its capacity to attenuate vasoconstriction, clarifying sympathetic regulation of blood pressure. Its application in heart failure research highlighted sympatholytic mechanisms, particularly in reducing catecholamine-driven cardiac stress.

Structural and Synthetic Chemistry

The compound’s synthesis involves nucleophilic substitution between benzyl chloride and 2-chloroethylamine, showcasing classic alkylation techniques. Its stability in acidic conditions contrasts with rapid degradation in neutral/alkaline environments, informing formulation strategies.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant